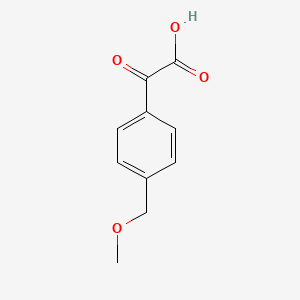

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-[4-(methoxymethyl)phenyl]-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-6-7-2-4-8(5-3-7)9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXZKPKOSCEQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255599 | |

| Record name | Benzeneacetic acid, 4-(methoxymethyl)-α-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443339-17-0 | |

| Record name | Benzeneacetic acid, 4-(methoxymethyl)-α-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443339-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-(methoxymethyl)-α-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid typically involves the reaction of 4-(methoxymethyl)benzaldehyde with a suitable reagent to introduce the oxoacetic acid functionality. One common method involves the use of a Grignard reagent followed by oxidation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(4-(carboxymethyl)phenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(4-(methoxymethyl)phenyl)-2-hydroxyacetic acid.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of 2-aryl-2-oxoacetic acids vary significantly based on substituents. Below is a detailed comparison with key analogs from the evidence:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -N(C₂H₅)₂) increase solubility in polar solvents and stabilize resonance structures, enhancing reactivity in coupling reactions .

Enzyme Inhibition

- 2-((4-(4,5-Dibromo-1H-pyrrole-2-carboxamido)phenyl)amino)-2-oxoacetic acid (9a): IC₅₀: 0.18 μM against E. coli DNA gyrase . Binds to gyrase via surface plasmon resonance (SPR) studies, outperforming analogs with weaker activities (e.g., compounds 115 and 116 in ) .

Biological Activity

2-(4-(Methoxymethyl)phenyl)-2-oxoacetic acid is an organic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a methoxymethyl group attached to a phenyl ring and an oxoacetic acid moiety, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural uniqueness lies in the methoxymethyl substitution, which can significantly affect both its chemical reactivity and biological activity compared to similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of oxoacetic acid with substituted phenols under controlled conditions. This process is essential for obtaining high yields and ensuring the purity of the compound for further biological evaluation.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit notable biological activities. Preliminary studies suggest that compounds with similar structures can interact with enzymes or receptors, influencing metabolic pathways or cellular responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including HepG2 and HeLa cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 15 | Apoptosis |

| Compound B | HeLa | 20 | Cell Cycle Arrest |

| This compound | SW1116 | TBD | TBD |

Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These interactions are critical for elucidating its mechanism of action and therapeutic potential.

Case Study: Enzyme Inhibition

A notable study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results indicated that it could inhibit key metabolic pathways, thereby reducing tumor growth in vitro.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the methoxymethyl group can significantly alter the biological properties of the compound. For example, replacing the methoxymethyl group with other substituents may enhance or reduce anticancer activity.

Table 2: Comparison of Structural Variants

| Variant Name | Structural Modification | Biological Activity |

|---|---|---|

| Variant A | Methyl instead of methoxymethyl | Reduced activity |

| Variant B | Nitro substitution | Enhanced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.